Difluprednate

Vue d'ensemble

Description

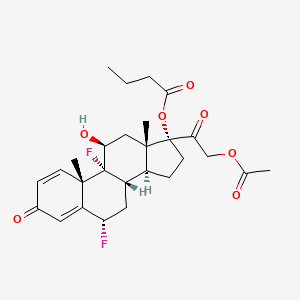

Le Difluprednate est un corticostéroïde topique utilisé principalement pour le traitement de l’inflammation et de la douleur associées à la chirurgie oculaire. C’est un ester butyrique de l’acétate de 6(α), 9(α)-difluoroprednisolone. Ce composé est connu pour ses puissantes propriétés anti-inflammatoires et est commercialisé sous la marque Durezol .

Méthodes De Préparation

La synthèse du difluprednate implique plusieurs étapes à partir de l’acétate de prednisolone. La méthode de préparation comprend :

Estérification énolique et fluoration électrophile en position 6 : L’acétate de prednisolone subit une estérification énolique suivie d’une fluoration électrophile en position 6 pour produire un composé intermédiaire.

Élimination 9,11 : Le composé intermédiaire est soumis à une élimination 9,11 pour former un autre intermédiaire.

Hydroxylation au brome, époxydation et hydrolyse en position 21 de la double liaison 9,11 : Cet intermédiaire subit une hydroxylation au brome, une époxydation et une hydrolyse pour former un autre intermédiaire.

Ouverture du cycle epoxyfluoro 9,11 : La dernière étape consiste à ouvrir le cycle de l’intermédiaire epoxyfluoro pour produire le this compound.

Les méthodes de production industrielle se concentrent sur l’optimisation de ces étapes afin de garantir un rendement élevé, une rentabilité et une durabilité environnementale.

Analyse Des Réactions Chimiques

Degradation Pathways

Difluprednate undergoes various chemical reactions that can lead to degradation, particularly under alkaline conditions. Research indicates that when this compound is refluxed with 2.0 M sodium hydroxide for an extended period (8 hours), it undergoes significant hydrolysis, resulting in the formation of degradation products such as difluoroprednisolone butyrate (DFB) and hydroxyfluoroprednisolone butyrate (HFB) .

Electrochemical Behavior

The electrochemical behavior of this compound has been studied using differential pulse voltammetry (DPV). The oxidation and reduction processes of this compound at a glassy carbon electrode have been characterized, revealing that the ketone group in this compound can be reduced to a hydroxyl group, indicating two-electron transfer during the reduction process .

Table 2: Electrochemical Parameters of this compound

| Parameter | Value |

|---|---|

| Linearity Range | M |

| Oxidation Peak | Shifted to more negative potential with increased scan rate |

| Reduction Mechanism | Two-electron gain |

Stability Testing

Stability testing is crucial for understanding how this compound's quality changes over time under various conditions. Studies have demonstrated that this compound remains stable under acidic and neutral conditions but degrades rapidly in alkaline environments .

Pharmacokinetics and Metabolism

Upon ocular administration, this compound is rapidly deacetylated into its active metabolite, DFB, which retains corticosteroid activity. Subsequent metabolism leads to the formation of HFB, which is considered an inert metabolite, thus limiting systemic exposure .

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Aqueous Humor | Cornea | Conjunctiva |

|---|---|---|---|

| T max (min) | 30 | 15 | 60 |

| C max (ng/mL) | 35 | 1072 | 25,288 |

| T 1/2 (h) | 2.1 | 1.1 | 4.6 |

Applications De Recherche Scientifique

Treatment of Postoperative Inflammation

Difluprednate is widely used to manage inflammation after cataract surgery. A pivotal study demonstrated that this compound 0.05% administered four times daily is noninferior to prednisolone acetate 1% dosed eight times daily in reducing inflammation post-surgery. The study involved 110 patients and showed comparable efficacy in improving anterior chamber cell scores, with this compound providing a more rapid resolution of inflammation .

Clinical Study Findings:

- Efficacy: this compound resulted in significant improvements in anterior chamber cell scores compared to saline controls, indicating effective anti-inflammatory action.

- Safety Profile: The side effects were minimal, with intraocular pressure changes being monitored closely.

Management of Anterior Uveitis

This compound has been evaluated for its efficacy in treating anterior uveitis, an inflammatory condition affecting the front part of the eye. A phase 3 noninferiority trial compared this compound with betamethasone and found that both treatments were effective, but this compound showed a faster improvement in symptoms .

Key Findings:

- Study Design: 136 patients with endogenous anterior uveitis were randomized to receive either this compound or betamethasone.

- Results: By day 14, both groups showed improvement; however, more patients receiving this compound achieved lower cell scores by day 7 compared to those on betamethasone.

Efficacy in Anterior Scleritis

A retrospective chart review assessed the effectiveness of this compound as an adjunct therapy for patients with anterior scleritis undergoing systemic treatment. The study analyzed data from 32 patients and found that adding this compound led to clinical resolution in approximately 79.6% of cases .

Study Insights:

- Demographics: Predominantly older adults (median age 57), with a significant portion having associated systemic diseases.

- Outcomes: Median time to achieve inactivity was about 9 weeks, with higher response rates observed in patients using more frequent drops.

Comparative Studies on Efficacy

This compound has also been compared against other corticosteroids like prednisolone acetate in various studies. One notable multicenter trial indicated that this compound was as effective as prednisolone acetate but required fewer doses per day, which could improve patient compliance .

Ocular Bioavailability

Research has shown that the formulation of this compound as an emulsion significantly enhances its ocular bioavailability compared to suspension forms. A study indicated that the emulsion formulation provided higher aqueous humor concentrations and improved therapeutic outcomes .

Formulation Insights:

- Particle Size Impact: Studies indicated that emulsions with specific particle sizes (around 110 nm) enhance drug transfer efficiency within ocular tissues.

- Bioavailability Results: The emulsion form showed a 40% increase in bioavailability over suspension formulations.

Mécanisme D'action

Le difluprednate exerce ses effets en induisant la production de protéines inhibitrices de la phospholipase A2, connues sous le nom de lipocortines. Ces protéines inhibent la libération de l’acide arachidonique à partir des phospholipides de la membrane cellulaire, réduisant ainsi la formation de médiateurs pro-inflammatoires tels que les prostaglandines et les leucotriènes. Ce mécanisme contribue à réduire l’inflammation et la douleur .

Comparaison Avec Des Composés Similaires

Le difluprednate est comparé à d’autres corticostéroïdes tels que l’acétate de prednisolone. Bien que les deux composés soient utilisés pour traiter l’inflammation oculaire, le this compound possède des atomes de fluor supplémentaires en positions 6 et 9, un groupe butyrate en position 17 et un groupe acétate en position 21. Ces modifications renforcent sa puissance, sa pénétration tissulaire et son activité anti-inflammatoire par rapport à l’acétate de prednisolone .

Des composés similaires comprennent :

- Acétate de prednisolone

- Bêtaméthasone

- Dexaméthasone

Les modifications structurales uniques du this compound en font un corticostéroïde plus puissant et plus efficace pour les applications ophtalmiques .

Activité Biologique

Difluprednate is a potent topical corticosteroid primarily used for managing inflammation and pain associated with ocular surgery. Its unique chemical structure enhances its biological activity, making it effective in various clinical scenarios, particularly in ophthalmology.

This compound is characterized by two fluorination modifications at carbons 6 and 9, a butyrate group at carbon 17, and an acetic acid group at carbon 21. These modifications increase its potency and anti-inflammatory properties while enhancing corneal penetration. Upon administration, this compound is rapidly deacetylated to its active metabolite, difluoroprednisolone butyrate (DFB), which exhibits a significantly higher binding affinity for glucocorticoid receptors compared to traditional corticosteroids like prednisolone .

General Efficacy

This compound has demonstrated substantial efficacy in reducing inflammation post-surgery. In a study comparing this compound 0.05% to prednisolone acetate 1%, results indicated that this compound was noninferior in managing anterior chamber cell (ACC) grades, with significant improvements noted as early as day 3 post-treatment .

| Treatment | Day 3 ACC Grade | Day 14 ACC Grade | Complete Clearing (Day 21) |

|---|---|---|---|

| This compound 0.05% | 1.0 | -2.2 | 73.9% |

| Prednisolone Acetate 1% | 0.4 | -2.0 | 63.8% |

The findings suggest that this compound leads to quicker resolution of inflammation compared to traditional therapies .

Specific Case Studies

-

Anterior Uveitis Treatment :

A phase 3 study in Japan evaluated this compound against betamethasone in patients with endogenous anterior uveitis. The study found comparable improvements in ACC scores between both treatments, but this compound showed a more rapid response, achieving lower scores by day 7 . -

Postoperative Inflammation :

In a clinical trial involving postoperative inflammation management, this compound resulted in an 87% reduction in ACC cell count compared to a mere 30% reduction in placebo groups by day 29 . -

Scleritis Management :

A retrospective study reviewed the addition of this compound in patients with anterior scleritis undergoing systemic therapy. The results indicated a clinical resolution rate of approximately 79.6%, with a median time to inactivity of about nine weeks .

Side Effects and Safety Profile

This compound is generally well tolerated, though some patients experience intraocular pressure (IOP) elevation. In studies, IOP increases were noted but remained manageable within acceptable limits; most patients maintained IOP below the threshold of concern (21 mm Hg) .

| Adverse Events | Frequency (%) |

|---|---|

| IOP Elevation | ~25 |

| Loss of Best-Corrected Visual Acuity (BCVA) ≥2 lines | ~15 |

| Cataract Progression | ~10 |

Propriétés

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34F2O7/c1-5-6-23(34)36-26(22(33)14-35-15(2)30)10-8-17-18-12-20(28)19-11-16(31)7-9-24(19,3)27(18,29)21(32)13-25(17,26)4/h7,9,11,17-18,20-21,32H,5-6,8,10,12-14H2,1-4H3/t17-,18-,20-,21-,24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQPLTPSGFELIB-JTQPXKBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34F2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046773 | |

| Record name | Difluprednate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Difluprednate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015676 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins (lipocortins). It is postulated that these proteins control the biosynthesis of potent mediators of infammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. | |

| Record name | Difluprednate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06781 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

23674-86-4 | |

| Record name | Epitopic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23674-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difluprednate [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023674864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difluprednate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06781 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Difluprednate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Difluprednate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFLUPREDNATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8A06QG2QE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Difluprednate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015676 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

191-194 | |

| Record name | Difluprednate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06781 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.